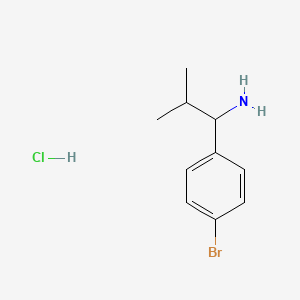

1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

説明

特性

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQDIWNGVYSISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-bromoacetophenone, is prepared by brominating acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.

Reductive Amination: The 4-bromoacetophenone is then subjected to reductive amination with methylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Hydrochloride Formation: The final step involves converting the free base amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

化学反応の分析

Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or alkoxide ions under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium cyanide, and sodium methoxide.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Hydroxy, cyano, and alkoxy derivatives.

科学的研究の応用

1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride with structurally related compounds, emphasizing substituent variations, molecular properties, and applications:

Structural and Functional Analysis

Halogen Substitution Effects

- Bromine vs. Fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride) are prioritized in drug design for improved bioavailability and resistance to oxidative degradation .

- Positional Isomerism : Para-substituted bromophenyl derivatives exhibit stronger electron-withdrawing effects than meta-substituted analogs, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Backbone Modifications

- Branching vs.

- Cycloalkane Integration : Cyclopropane or cyclobutane rings (e.g., 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride) impose conformational constraints, mimicking bioactive conformations in natural products .

生物活性

1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

- Molecular Formula : C10H14BrClN

- Molecular Weight : 250.58 g/mol

- IUPAC Name : 1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride

The compound is believed to act primarily as a monoamine neurotransmitter modulator. It may influence the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical for mood regulation and cognitive functions. The presence of the bromine atom in the phenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Biological Activity

Research indicates that 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride exhibits several biological activities:

- Antidepressant Effects : Studies have suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models by increasing serotonin and norepinephrine levels.

- CNS Stimulation : The compound may also act as a stimulant in the central nervous system (CNS), affecting locomotor activity and possibly enhancing cognitive performance.

- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Increased serotonin levels in animal models | |

| CNS Stimulation | Enhanced locomotor activity in rodents | |

| Neuroprotection | Reduced oxidative stress markers |

Case Study: Antidepressant-Like Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of phenylalkylamines for their antidepressant properties. The results indicated that compounds with similar structures to 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride exhibited significant reductions in depressive-like behaviors in rodent models, correlating with increased levels of brain-derived neurotrophic factor (BDNF) .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves halogenated aromatic precursors and amine functionalization. A Wittig reaction using 4-bromobenzaldehyde with allyl chloride in the presence of a base (e.g., potassium tert-butoxide) is a plausible starting point . Reaction optimization should focus on temperature (e.g., 60–80°C), solvent polarity (THF or DMF), and catalyst selection. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Computational tools like the PISTACHIO and REAXYS databases can predict feasible routes and side products, reducing trial-and-error approaches .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the bromophenyl group (δ 7.2–7.5 ppm for aromatic protons) and methylpropan-amine backbone (δ 1.2–2.5 ppm for methyl groups).

- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen bonding patterns, as demonstrated in structurally similar bromophenyl compounds .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ≈ 244).

Q. What experimental protocols assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC.

- Photostability : Expose to UV light (300–400 nm) and analyze degradation products using LC-MS .

- pH Stability : Test solubility and integrity in buffers (pH 1–12) over 24–72 hours.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and byproducts?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map potential energy surfaces for key reactions, such as amine alkylation or bromine substitution. Tools like ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to identify low-energy intermediates and transition states . For example, modeling the steric effects of the methyl group on reaction selectivity can guide catalyst design.

Q. What statistical methods optimize reaction parameters and resolve contradictory literature data?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary factors (e.g., temperature, molar ratios, solvent):

- Response Surface Methodology (RSM) identifies nonlinear interactions between variables.

- Factorial Designs (e.g., 2 or Plackett-Burman) screen critical parameters efficiently .

Contradictory data (e.g., conflicting yields in similar conditions) can be resolved by meta-analysis using Bayesian statistics or machine learning to weight studies based on experimental rigor .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using -labeled antagonists) quantify affinity for aminergic receptors (e.g., serotonin or dopamine receptors).

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., MAO-A/MAO-B inhibition).

- Molecular Dynamics Simulations : Simulate ligand-receptor docking (e.g., using AutoDock Vina) to predict binding modes and guide structural modifications .

Q. What interdisciplinary approaches integrate chemistry, biology, and medicine in studying this compound?

- Methodological Answer :

- Chemical Biology : Use click chemistry (e.g., CuAAC) to attach fluorescent probes for cellular uptake studies.

- Pharmacokinetics : Perform in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) paired with in vivo rodent studies to assess bioavailability.

- Toxicogenomics : RNA-seq or proteomics identifies off-target effects in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。